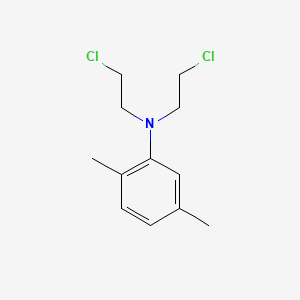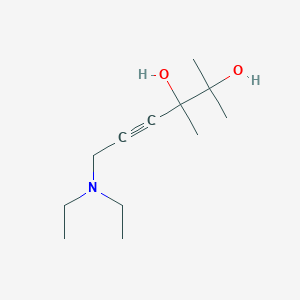
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: is an organic compound characterized by the presence of a hexyne backbone with hydroxyl groups at the second and third positions, and a diethylamino group at the sixth position. The compound also features two methyl groups at the second and third positions. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- typically involves multiple steps:
Alkyne Formation: The initial step involves the formation of the hexyne backbone. This can be achieved through the coupling of appropriate alkyl halides using a palladium-catalyzed Sonogashira coupling reaction.
Amination: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the intermediate compound.
Methylation: The final step involves the methylation of the second and third positions, which can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The diethylamino group can enhance its ability to penetrate cell membranes, while the hydroxyl groups may facilitate interactions with biological macromolecules.
Chemical Reactivity: The alkyne and hydroxyl groups provide reactive sites for chemical transformations, enabling the compound to participate in various synthetic reactions.
Comparison with Similar Compounds
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: can be compared with other similar compounds:
4-Hexyne-2,3-diol: Lacks the diethylamino and methyl groups, resulting in different chemical and physical properties.
6-(Diethylamino)-2,3-dimethyl-4-hexanol: Similar structure but with a saturated backbone, leading to different reactivity.
2,3-Dimethyl-4-hexyne-2,3-diol: Lacks the diethylamino group, affecting its biological activity and solubility.
The uniqueness of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-
Properties
CAS No. |
38372-64-4 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
6-(diethylamino)-2,3-dimethylhex-4-yne-2,3-diol |
InChI |
InChI=1S/C12H23NO2/c1-6-13(7-2)10-8-9-12(5,15)11(3,4)14/h14-15H,6-7,10H2,1-5H3 |
InChI Key |
XFGQLYPOBBAJQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC(C)(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
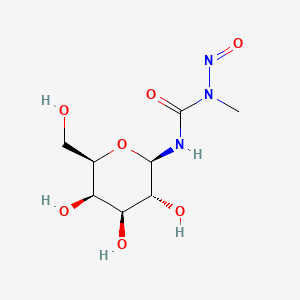
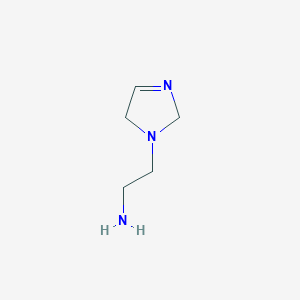
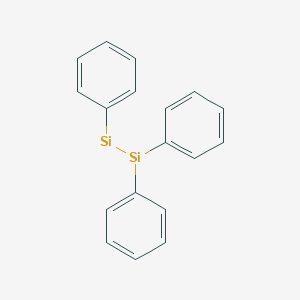
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
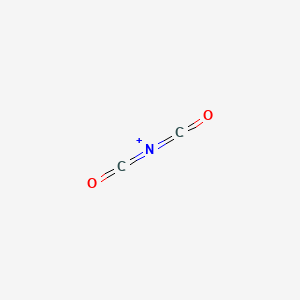
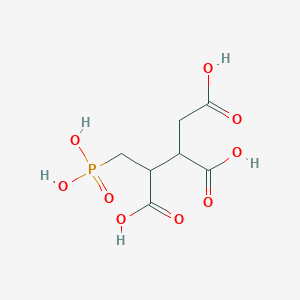
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
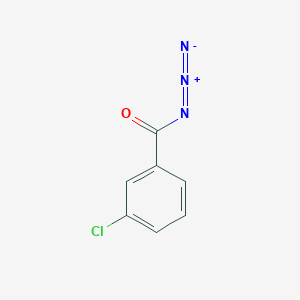
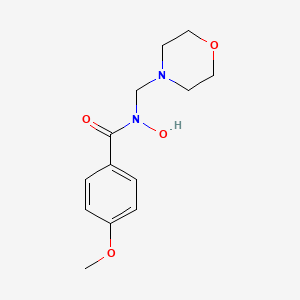
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
